N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide
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Overview
Description
N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide is an organic heterobicyclic compound, an organosulfur heterocyclic compound, an organonitrogen heterocyclic compound and a thienopyrimidine.
Scientific Research Applications
Protein Kinase CK2 Inhibition
A novel series of substituted thienopyrimidines, including N-(4-ethoxyphenyl)-2-[(6-phenyl-4-thieno[2,3-d]pyrimidinyl)thio]propanamide, has been synthesized and tested as inhibitors of human protein kinase CK2. These compounds showed considerable selectivity towards CK2, indicating potential applications in scientific research related to CK2 functions and disorders associated with its dysregulation (Golub et al., 2011).
Antitumor Activity
Thienopyrimidine derivatives, closely related to this compound, have been synthesized and evaluated for their antitumor activity. These compounds demonstrated potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines, suggesting a potential application in cancer research and therapy (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Several studies have explored the synthesis and evaluation of thienopyrimidine derivatives, including structures similar to this compound, for their antimicrobial properties. These compounds showed varying levels of antibacterial and antifungal effects, indicating their potential application in developing new antimicrobial agents (Gaber, Bagley, & Sherif, 2010).
Herbicidal Activity
Research has been conducted on derivatives of pyrimidine and thiadiazole rings, structurally related to this compound, for herbicidal activity. These compounds showed moderate to good selective herbicidal activity against certain plant species, pointing to potential applications in agricultural research (Liu & Shi, 2014).
Antihypertensive Agents
Thienopyrimidinedione derivatives, which are structurally similar to this compound, have been synthesized and evaluated as potential antihypertensive agents. These compounds showed promising results in lowering blood pressure in animal models, indicating their potential use in cardiovascular research (Russell et al., 1988).
Properties
Molecular Formula |
C23H21N3O2S2 |
---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanamide |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-28-18-11-9-17(10-12-18)26-21(27)15(2)29-22-19-13-20(16-7-5-4-6-8-16)30-23(19)25-14-24-22/h4-15H,3H2,1-2H3,(H,26,27) |
InChI Key |
LDDHFKHHSOMSPZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=NC3=C2C=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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